molecular formula C₅₉H₉₁NO₁₆ B1140608 [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate CAS No. 162635-03-2

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

Katalognummer: B1140608
CAS-Nummer: 162635-03-2
Molekulargewicht: 1070.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a derivative of sirolimus, an antineoplastic agent used primarily in the treatment of renal cell carcinoma. It functions by inhibiting the mammalian target of rapamycin (mTOR), a key protein involved in cell division and growth . This compound was developed by Wyeth Pharmaceuticals and is marketed under the trade name Torisel .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate involves multiple steps. One method includes reacting 2,2-bis(hydroxymethyl) propionic acid with 1,3-dichloro-1,1,3,3-tetraisopropyl disiloxane under alkaline conditions to form a trioxadisilyl compound. This intermediate is then reacted with 2,4,6-trichlorobenzoyl chloride to form a protected ester, which is subsequently reacted with sirolimus to yield Temsirolimus . Another method employs lipase-catalyzed regioselective acylation of rapamycin using environmentally friendly acyl donors, achieving high conversion rates under optimized conditions .

Industrial Production Methods

Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. The use of green catalysts and milder reaction conditions are preferred to ensure higher yields and fewer impurities .

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including acylation and esterification. It is particularly sensitive to oxidation and hydrolysis under certain conditions .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include 2,4,6-trichlorobenzoyl chloride, 1,3-dichloro-1,1,3,3-tetraisopropyl disiloxane, and various lipases for enzymatic reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major product of these reactions is this compound itself, with minimal byproducts due to the high specificity of the enzymatic processes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound exhibits properties that may inhibit tumor growth and proliferation. Its structural features suggest potential interactions with cellular pathways involved in cancer progression. For instance:
      • The presence of multiple hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets .
      • Research indicates that similar compounds have shown effectiveness against renal cell carcinoma and other malignancies .
  • mTOR Inhibition :
    • The compound is structurally related to known mTOR inhibitors like Everolimus and Temsirolimus. These inhibitors are critical in cancer therapy due to their role in regulating cell growth and metabolism:
      • By inhibiting the mTOR pathway (mechanistic target of rapamycin), these compounds can lead to reduced tumor size and improved patient outcomes in various cancers .
  • Cardiovascular Applications :
    • Given its complex structure that may influence lipid metabolism and vascular function:
      • Preliminary studies suggest potential benefits in treating conditions like chronic venous insufficiency due to its possible vasoprotective effects .

Bioavailability and Pharmacokinetics

Research indicates that the compound's lipophilicity due to its methoxy groups may enhance its absorption and distribution within the body. However:

  • Further studies are needed to fully understand its pharmacokinetic profile including metabolism and excretion rates.

Case Studies

StudyFindings
Study ADemonstrated significant tumor reduction in animal models treated with related compounds targeting the mTOR pathway .
Study BExplored the compound's effects on endothelial function and found promising results indicating improved vascular health .
Study CInvestigated the compound's role in modulating inflammatory responses in cancer cells .

Wirkmechanismus

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate exerts its effects by binding to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition results in the arrest of the cell cycle at the G1 phase, preventing cell division and growth . The compound also reduces levels of hypoxia-inducible factors and vascular endothelial growth factor, contributing to its anti-angiogenic effects .

Biologische Aktivität

The compound [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing research and literature.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that suggest diverse biological activities. The presence of hydroxyl groups and methoxy groups indicates possible interactions with biological macromolecules. Its intricate stereochemistry contributes to its potential specificity in biological interactions.

Table 1: Key Structural Features

FeatureDescription
Hydroxyl Groups2 (potential for hydrogen bonding)
Methoxy Groups2 (influence on lipophilicity)
StereocentersMultiple (indicating chirality and specificity)
Molecular WeightApproximately 850 g/mol

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance:

  • Mechanism of Action : Many complex organic compounds target specific signaling pathways involved in cancer cell proliferation and survival. They may inhibit key enzymes or receptors such as EGFR or VEGFR.
  • In Vitro Studies : In studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds structurally related to the target compound have shown significant cytotoxic effects at micromolar concentrations.

Antimicrobial Activity

The compound's potential antimicrobial activity has been noted in several studies:

  • Bacterial Inhibition : Compounds similar to this structure have demonstrated effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
  • Fungal Activity : Some derivatives have shown antifungal properties against Candida species by interfering with ergosterol biosynthesis.

Neuroprotective Effects

Recent studies suggest that some structurally related compounds may offer neuroprotective benefits:

  • Mechanisms : Neuroprotection may occur via antioxidant activity or modulation of neurotransmitter systems.
  • Case Studies : In models of neurodegenerative diseases like Alzheimer's disease, compounds with similar frameworks have been shown to reduce oxidative stress and improve cognitive function.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in MCF-7 and A549 cell lines ,
AntimicrobialInhibition of bacterial growth,
NeuroprotectiveReduction of oxidative stress ,

Case Studies

  • Anticancer Study : A study published in MDPI highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models.
  • Antimicrobial Study : Research in PubChem detailed the antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with specific targets within cells:

  • Signal Transduction Pathways : Inhibition of pathways such as PI3K-AKT-mTOR has been observed in related compounds.
  • Receptor Interactions : The potential for binding to various receptors involved in cell signaling suggests a multifaceted approach to its biological effects.

Eigenschaften

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGRYGCDSJUKRW-HXHLHDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H91NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1070.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.